(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid
Overview
Description
(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with an aminomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis and medicinal chemistry due to its structural complexity and functional groups, which allow for diverse chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrolidine derivatives.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a suitable aldehyde reacts with the protected pyrrolidine in the presence of a reducing agent like sodium cyanoborohydride.
Final Product Formation:
Industrial Production Methods
Industrial production methods often involve similar steps but are optimized for scale, yield, and cost-effectiveness. This includes the use of continuous flow reactors for protection and deprotection steps, as well as high-throughput screening for optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, to form imines or nitriles.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Imines, nitriles.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted pyrrolidines.
Scientific Research Applications
Chemistry
In organic synthesis, (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays. Its structural features allow it to interact with various biological targets, making it useful in probing enzyme activity and specificity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug intermediate. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors.
Industry
In the pharmaceutical industry, the compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its functional groups allow for further chemical modifications, making it a versatile intermediate in drug synthesis.
Mechanism of Action
The mechanism by which (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and ionic interactions, while the Boc group provides steric protection, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-(aminomethyl)pyrrolidine-2-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
(2R,4S)-4-(hydroxymethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid: Contains a hydroxymethyl group instead of an aminomethyl group, altering its reactivity and biological interactions.
(2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxamide: The carboxylic acid is replaced with a carboxamide group, affecting its solubility and reactivity.
Uniqueness
The presence of both the aminomethyl group and the Boc protecting group in (2R,4S)-4-(aminomethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid provides a unique combination of reactivity and stability. This makes it particularly useful in synthetic applications where selective protection and deprotection steps are required.
Properties
IUPAC Name |
(2R,4S)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFCKAANOBELKO-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901121565 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132622-86-7 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132622-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 4-(aminomethyl)-, 1-(1,1-dimethylethyl) ester, (2R-cis)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901121565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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